N-(2-Cyanophenyl)-3-hydroxynaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Cyanophenyl)-3-hydroxynaphthalene-2-carboxamide is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a cyanophenyl group and a hydroxynaphthalene carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyanophenyl)-3-hydroxynaphthalene-2-carboxamide typically involves the reaction of 2-cyanophenylamine with 3-hydroxynaphthalene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyanophenyl)-3-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, amines) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-naphthaldehyde-2-carboxamide.
Reduction: Formation of N-(2-aminophenyl)-3-hydroxynaphthalene-2-carboxamide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-Cyanophenyl)-3-hydroxynaphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-(2-Cyanophenyl)-3-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Cyanophenyl)-3-hydroxybenzamide
- N-(2-Cyanophenyl)-3-hydroxyanthracene-2-carboxamide
- N-(2-Cyanophenyl)-3-hydroxyphenanthrene-2-carboxamide
Uniqueness
N-(2-Cyanophenyl)-3-hydroxynaphthalene-2-carboxamide is unique due to its specific combination of functional groups and the naphthalene core structure. This uniqueness imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
94239-31-3 |
---|---|
Molecular Formula |
C18H12N2O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C18H12N2O2/c19-11-14-7-3-4-8-16(14)20-18(22)15-9-12-5-1-2-6-13(12)10-17(15)21/h1-10,21H,(H,20,22) |
InChI Key |
CZPVPCVGEHLYFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=CC=C3C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.